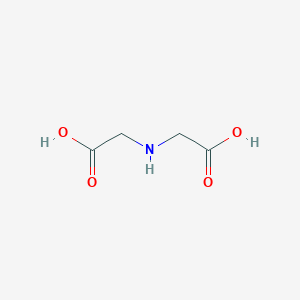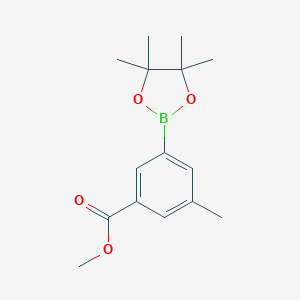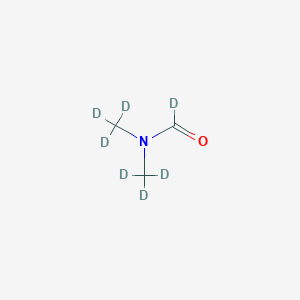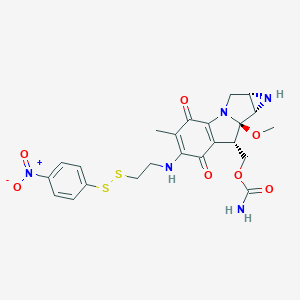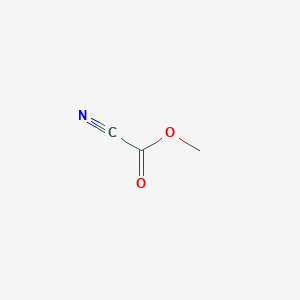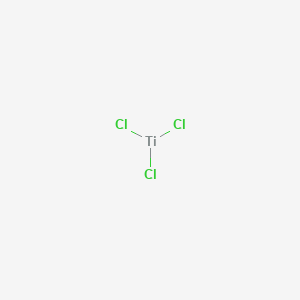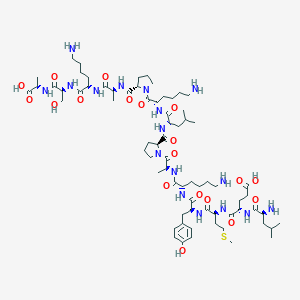
Insulin-like growth factor I (57-70)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Insulin-like growth factor I (IGF-I) is a hormone that plays a crucial role in growth and development. It is produced by the liver in response to growth hormone (GH) stimulation and acts on various tissues to promote cell proliferation, differentiation, and survival. IGF-I is a peptide consisting of 70 amino acids, and its N-terminal fragment, IGF-I (57-70), has been shown to possess potent biological activity.
作用機序
Insulin-like growth factor I (57-70) (57-70) exerts its biological effects by binding to the Insulin-like growth factor I (57-70) receptor (Insulin-like growth factor I (57-70)R) and activating downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways regulate cell growth, survival, and metabolism, and their dysregulation has been implicated in various diseases.
生化学的および生理学的効果
Insulin-like growth factor I (57-70) (57-70) has been shown to promote cell proliferation and survival in various cell types, including neuronal cells, cardiomyocytes, and cancer cells. It also enhances glucose uptake and metabolism, similar to insulin, and can improve insulin sensitivity in diabetic models. Additionally, Insulin-like growth factor I (57-70) (57-70) has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
One advantage of using Insulin-like growth factor I (57-70) (57-70) in lab experiments is its potent biological activity, which allows for the use of lower concentrations compared to full-length Insulin-like growth factor I (57-70). This can reduce the cost of experiments and minimize potential side effects. However, one limitation is the lack of standardization in the synthesis and purification of Insulin-like growth factor I (57-70) (57-70), which can lead to variability in biological activity and reproducibility.
将来の方向性
There are several future directions for research on Insulin-like growth factor I (57-70) (57-70), including:
1. Investigating its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
2. Studying its role in cancer progression and metastasis, and developing targeted therapies based on its mechanism of action.
3. Exploring its effects on metabolic disorders, such as obesity and type 2 diabetes, and developing novel treatments.
4. Improving the synthesis and purification methods to enhance the potency and reproducibility of Insulin-like growth factor I (57-70) (57-70).
5. Investigating its potential as a biomarker for disease diagnosis and prognosis.
In conclusion, Insulin-like growth factor I (57-70) (57-70) is a promising peptide with potent biological activity and potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to develop effective treatments based on its properties.
合成法
Insulin-like growth factor I (57-70) (57-70) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling protected amino acids onto a solid resin support, which is then cleaved and deprotected to yield the desired peptide. The purity and yield of the final product can be improved by using HPLC and other purification techniques.
科学的研究の応用
Insulin-like growth factor I (57-70) (57-70) has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. It has been shown to possess anti-apoptotic, neuroprotective, and insulin-like activities, making it a promising candidate for drug development.
特性
CAS番号 |
123618-03-1 |
|---|---|
製品名 |
Insulin-like growth factor I (57-70) |
分子式 |
C71H119N17O19S |
分子量 |
1546.9 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C71H119N17O19S/c1-39(2)35-46(75)59(94)80-49(26-27-57(91)92)62(97)82-50(28-34-108-8)63(98)84-53(37-44-22-24-45(90)25-23-44)65(100)81-47(17-9-12-29-72)60(95)77-42(6)69(104)87-32-15-21-56(87)68(103)85-52(36-40(3)4)64(99)83-51(19-11-14-31-74)70(105)88-33-16-20-55(88)67(102)76-41(5)58(93)79-48(18-10-13-30-73)61(96)86-54(38-89)66(101)78-43(7)71(106)107/h22-25,39-43,46-56,89-90H,9-21,26-38,72-75H2,1-8H3,(H,76,102)(H,77,95)(H,78,101)(H,79,93)(H,80,94)(H,81,100)(H,82,97)(H,83,99)(H,84,98)(H,85,103)(H,86,96)(H,91,92)(H,106,107)/t41-,42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1 |
InChIキー |
QNMSBPIUDJENJT-OPRBGXDKSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)N |
その他のCAS番号 |
123618-03-1 |
配列 |
LEMYKAPLKPAKSA |
同義語 |
IGF-1 (57-70) insulin-like growth factor I (57-70) somatomedin C (57-70) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



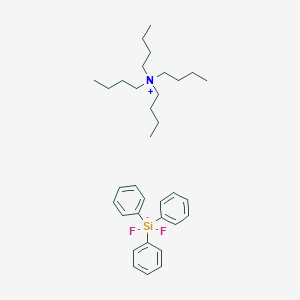
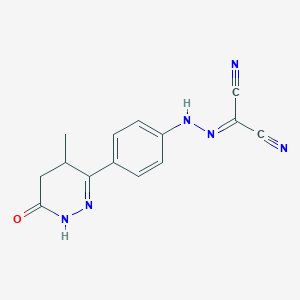

![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)
